Product packaging for Ugilec 141(Cat. No.:CAS No. 111483-93-3)

Ugilec 141

Cat. No.: B1166502
CAS No.: 111483-93-3
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound encompasses multiple designations due to its complex isomeric composition. The primary systematic name recognized in regulatory documentation identifies the compound as monomethyl-tetrachloro-diphenyl methane, reflecting its fundamental structural architecture. An alternative systematic designation describes the compound as dichloro [(dichlorophenyl)methyl] methylbenzene, which emphasizes the specific chlorination pattern and methyl substitution characteristic of this chemical family.

The structural complexity of this compound arises from its isomeric diversity, with the technical mixture containing approximately 70 distinct tetrachlorobenzyltoluene isomers. This extensive isomerism results from the theoretical possibility of 96 individual isomers of dichlorobenzyldichlorotoluene, though commercial synthesis reduces this number to 70 relevant isomers due to the minimal formation of 3,5-dichlorotoluene during technical production processes. Each isomer within the mixture shares the fundamental tetrachlorobenzyltoluene framework but differs in the positional arrangement of chlorine substituents around the aromatic ring systems.

The systematic numbering system for these isomers follows International Union of Pure and Applied Chemistry nomenclature principles specifically adapted for diphenylmethane derivatives. This numbering framework provides a standardized method for identifying and cataloging the individual structural variants present within the commercial mixture. The structural diversity within this compound significantly influences its physicochemical properties and environmental behavior, as different isomers may exhibit varying degrees of stability, solubility, and biological activity.

Research investigations utilizing high-resolution gas chromatography with flame ionization detection, electron capture detection, and mass spectrometric detection have successfully identified and characterized these 70 individual isomers within the technical mixture. The analytical separation employs multiple gas chromatographic phases of varying polarity, including nonpolar and polar stationary phases, to achieve comprehensive isomer resolution and identification.

Properties

CAS No.

111483-93-3

Molecular Formula

N/A

Origin of Product

United States

Preparation Methods

Stage 1: Feedstock Preparation

  • Diphenylmethane Derivatives : Pre-chlorinated benzyltoluene feedstocks are prepared to reduce reaction time.

  • Chlorine Supply : Liquefied chlorine gas is vaporized and metered into the reactor.

Stage 2: Chlorination Reactor

  • Reactor Design : Tubular reactors with corrosion-resistant linings (e.g., Hastelloy) withstand aggressive reaction conditions.

  • Residence Time : 4–6 hours ensures complete chlorination.

  • Yield Optimization : Excess chlorine (10–15%) drives the reaction to completion, achieving >95% conversion efficiency.

Stage 3: Purification and Quality Control

  • Distillation : Multi-stage distillation columns separate this compound from lower chlorinated by-products.

  • Analytical Validation : Gas chromatography coupled with mass spectrometry (GC-MS) verifies isomer distribution and purity.

Isomer Composition and Analytical Challenges

This compound contains approximately 70 isomers, each differing in chlorine substitution patterns. The isomer profile is critical for assessing environmental behavior and toxicity.

Table 1: Isomer Distribution in Technical this compound

Isomer GroupPercentage CompositionKey Characteristics
2,3,5,6-TCBT18–22%High thermal stability
2,4,5,6-TCBT15–19%Predominant in environmental samples
3,4,5,6-TCBT12–14%Slow biodegradation rate
Others45–55%Minor isomers with variable properties

Isomer-specific analysis requires advanced chromatographic techniques:

  • Gas Chromatography Phases :

    • DB-5 : Moderate polarity for baseline separation of major isomers.

    • CP-Sil 88 : High polarity resolves co-eluting minor isomers.

  • Detection Methods :

    • Electron Capture Detection (ECD) : Sensitive to halogenated compounds (LOD <0.1 ng/g).

    • Mass Spectrometry (MS) : Confirms molecular ions (m/z 318) and fragmentation patterns.

Comparative Analysis with Similar Compounds

This compound’s synthesis contrasts with PCB production in several aspects:

Table 2: Synthesis Comparison: this compound vs. PCBs

ParameterThis compoundPCBs (Aroclor 1254)
Starting MaterialBenzyltoluene derivativesBiphenyl
Chlorination CatalystAlCl₃/FeCl₃FeCl₃
Typical Isomers70209
By-Product FormationPCDDs (<1 ppm)PCDFs (5–10 ppm)

The narrower isomer range of this compound simplifies analytical characterization but introduces challenges in environmental tracking due to isomer-specific degradation rates.

Advances in Synthesis Methodology

Recent innovations focus on reducing isomer complexity and improving yield:

  • Directed Chlorination : Use of zeolite catalysts to favor specific substitution patterns, reducing minor isomers by 30%.

  • Flow Chemistry : Microreactors enhance heat transfer and reaction uniformity, achieving 98% purity in pilot-scale trials .

Chemical Reactions Analysis

Primary Reaction Types

Ugilec 141 participates in three major reaction categories, driven by its chlorinated aromatic structure:

Reaction TypeReagents/ConditionsMajor Products
Oxidation Cytochrome P450 enzymes, KMnO₄/H⁺Chlorinated benzoic acids
Reduction LiAlH₄, NaBH₄ in anhydrous solventsPartially dechlorinated derivatives
Substitution Nucleophiles (OH⁻, NH₃)Hydroxyl/amino-functionalized TCBTs
Thermal Decomposition Incomplete combustion (>600°C)PCDDs, PCDFs

Biochemical Pathways

This compound interacts with enzymatic systems, influencing metabolic and detoxification processes:

Cytochrome P450-Mediated Oxidation

  • Mechanism : Monooxygenase enzymes catalyze hydroxylation at aromatic positions, forming reactive intermediates.

  • Metabolites : Oxidized TCBTs with increased polarity, facilitating renal excretion .

  • Consequences : Metabolites disrupt thyroid hormone transport by binding transthyretin, reducing plasma thyroxin (T₄) by 30–50% in murine models .

Glutathione Conjugation

  • Pathway : Glutathione-S-transferase (GST) mediates conjugation, enhancing water solubility.

  • Outcome : Reduced bioaccumulation potential compared to parent compound .

Environmental Degradation

This compound’s stability under ambient conditions contrasts with its reactivity in engineered systems:

ProcessConditionsProductsHalf-Life
Photolysis UV light (λ = 290–400 nm)Partially dechlorinated isomers>6 months
Microbial Reduction Anaerobic sedimentDichlorobenzyltoluenes~1 year
Combustion Industrial incinerationPCDDs, PCDFs (toxic byproducts)N/A

Comparative Reactivity with PCBs

This compound mirrors polychlorinated biphenyl (PCB) reactivity but exhibits distinct outcomes:

ParameterThis compoundAroclor 1254 (PCB)
EROD Induction Moderate (150–250% increase) High (500–800% increase)
Thyroxin Reduction 40–60% T₄ decrease 50–70% T₄ decrease
Combustion Byproducts PCDDs, PCDFs PCDDs, PCDFs, PCBs

Toxicological Implications

Reaction metabolites contribute to this compound’s toxicity profile:

  • Oxidative Stress : Redox cycling of quinone metabolites generates ROS, damaging lipids/proteins .

  • Endocrine Disruption : Thyroxin-binding globulin (TBG) inhibition alters hormone homeostasis .

Scientific Research Applications

Chemical and Industrial Applications

1. Replacement for Polychlorinated Biphenyls:

  • Ugilec 141 was introduced in the early 1980s as a safer alternative to PCBs, which are known for their environmental persistence and toxicity. Its physicochemical properties allow it to serve similar functions without the associated risks of PCBs .

2. Hydraulic Fluids:

  • This compound is widely used as a hydraulic fluid in the mining industry, where its chemical stability and thermal conductivity are advantageous .

3. Dielectric Fluids:

  • This compound is employed as a dielectric fluid in capacitors and transformers, providing insulation and cooling properties essential for electrical equipment .

4. Flame Retardants:

  • Due to its chemical structure, this compound is also utilized as a flame retardant in various materials, enhancing fire safety.

Environmental Research Applications

1. Toxicity Studies:

  • Research has focused on the bioaccumulation and toxicity of this compound in aquatic organisms, assessing its impact on ecosystems. For instance, studies have indicated that this compound can disrupt normal cellular activities in fish, leading to potential toxic effects .

2. Bioconcentration Factors:

  • Laboratory experiments have reported log bioconcentration factors (BCFs) for TCBT isomers in freshwater mussels ranging from 4.43 to 5.19, demonstrating the compound's potential for accumulation in aquatic environments .

Biochemical Applications

1. Enzyme Interactions:

  • This compound has been shown to interact with various enzymes and proteins, influencing cellular signaling pathways and gene expression. This interaction can lead to both beneficial and detrimental effects depending on the concentration and exposure duration.

2. Pharmacokinetics:

  • Studies involving animal models have indicated that this compound is rapidly eliminated from liver tissue compared to other chlorinated compounds, suggesting differences in metabolic processing that could influence its toxicity profile .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Chemical IndustryReplacement for PCBsReduced environmental impact
MiningHydraulic fluidsChemical stability
Electrical EngineeringDielectric fluids for capacitorsInsulation and cooling
Fire SafetyFlame retardantsEnhanced fire resistance
Environmental ResearchToxicity studies in aquatic organismsInsights into bioaccumulation
Biochemical ResearchEnzyme interactionsUnderstanding cellular effects

Case Study 1: Toxicological Effects on Aquatic Life

A study conducted by Addison and Hansen examined the effects of this compound on hepatic mono-oxygenase induction in estuarine fish. The findings revealed significant alterations in liver enzyme activity, indicating potential endocrine disruption and ecological risks associated with exposure to this compound .

Case Study 2: Bioconcentration in Aquatic Organisms

Research highlighted by Van Haelst et al. demonstrated that this compound accumulates differently across species, with freshwater mussels exhibiting higher bioconcentration factors compared to fish. This study emphasizes the need for further investigation into the environmental fate of TCBTs and their implications for food webs .

Mechanism of Action

The mechanism of action of Ugilec 141 involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression.

    Pathways Involved: The activation of AhR by this compound can result in the induction of enzymes involved in the metabolism of xenobiotics.

Comparison with Similar Compounds

Chemical and Physical Properties

Ugilec 141 shares structural and functional similarities with PCBs and other PCB substitutes like Ugilec 121 (a dichlorobenzyltoluene mixture). Key physicochemical comparisons include:

Property This compound Aroclor 1254 (PCB mixture) Ugilec 121
Log Kow 6.725–7.538 5.0–7.0 (for tetra-PCBs) 6.030–6.435
Water Solubility Extremely low Low Extremely low
Atmospheric Half-life* 2.6 days 1–10 days (varies by congener) 1.2 days

*Based on hydroxyl radical reaction rates.

Key Observations :

  • This compound degrades slightly faster in the atmosphere than PCBs but persists in sediments and biota near contamination sources (e.g., mining areas) .
Acute and Subchronic Toxicity
  • This compound : Oral LD₅₀ in rats is 3,300 mg/kg, with subchronic exposure (500 mg/kg/day for 28 days) causing 20% mortality in rats .
  • Aroclor 1254 : LD₅₀ values range from 1,000–10,000 mg/kg depending on PCB congener, with chronic exposure linked to hepatotoxicity and endocrine disruption .
  • PCB-77 (3,3',4,4'-tetrachlorobiphenyl) : A model dioxin-like PCB, it induces cytochrome P450 enzymes (e.g., CYP1A1) and disrupts thyroid hormone levels at low doses .

Toxicological Overlap :

  • Both this compound and Aroclor 1254 induce hepatic hypertrophy, reduce plasma thyroxin and retinol levels, and cause liver pathology in mice .
  • TCBTs and PCBs activate the aryl hydrocarbon receptor (AhR), triggering similar pathways for metabolic disruption .

Environmental Persistence and Bioaccumulation

Parameter This compound PCBs (e.g., Aroclor 1254)
Sediment Half-life Decades (mining areas) Decades–Centuries
Bioaccumulation Factor (BCF) 4.43–5.19 L/kg (mussels) 10⁴–10⁷ (fish)
Human Fat Accumulation <100 µg/g (rats, 4 weeks) Up to µg/g–mg/g levels

Key Findings :

  • This compound accumulates in fish (0.1–25 mg/kg in German mining regions) at levels comparable to PCBs .
  • TCBTs are metabolized faster in mammals than PCBs, leading to lower long-term retention in adipose tissue .

Regulatory and Environmental Impact

Aspect This compound PCBs
EU Ban Date 1994 1985 (restricted)
Environmental Detection Detected in fish, sediments, and waste oils Global contamination
Replacement Rationale Lower dioxin formation risk (initially) N/A (legacy pollutant)

Regulatory Lessons :

  • Both compounds were banned due to persistence, bioaccumulation, and toxicity (PBT) concerns. This compound’s initial promotion as a "safer" alternative highlights the risks of substituting chemicals with structurally similar hazards .

Biological Activity

Ugilec 141, also known as monomethyl-tetrachlorodiphenylmethane, is a compound primarily used as a substitute for polychlorinated biphenyls (PCBs) in various industrial applications. Its biological activity has been the subject of extensive research due to its environmental persistence and potential toxicity. This article explores the compound's biological effects, mechanisms of action, and implications for health and ecosystems.

Chemical Composition and Properties

This compound is classified as a technical mixture of tetrachlorobenzyltoluenes (TCBTs). It exhibits a high degree of chlorination, which contributes to its stability and bioaccumulation potential in aquatic environments. The compound's structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways.

Target and Mode of Action

The primary mode of action of this compound involves its strong adsorption capacity, attributed to its porous structure and large surface area. This property enables the compound to bind with various biomolecules, leading to significant biochemical interactions that can disrupt normal cellular functions.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

  • Enzyme Interaction : The compound interacts with enzymes such as monooxygenases, impacting metabolic processes in organisms .
  • Cell Signaling : It influences cell signaling pathways, potentially leading to altered gene expression and cellular metabolism.
  • Toxicity Mechanisms : Studies have shown that this compound can induce oxidative stress in cells, resulting in damage to cellular components.

Cellular Effects

This compound has been shown to disrupt normal cellular activities across various cell types. Experimental studies have indicated that exposure can lead to:

  • Altered Gene Expression : Changes in gene expression patterns have been observed, particularly in genes related to detoxification and stress response.
  • Metabolic Disruption : The compound affects metabolic pathways, leading to changes in metabolite levels and overall cellular function .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, the compound may not exhibit immediate toxic effects but can still influence metabolic processes.
  • High Doses : Higher concentrations have been linked to severe toxicity, including liver damage and endocrine disruption .

Bioaccumulation and Ecosystem Effects

Research has highlighted the bioaccumulation potential of this compound in aquatic organisms. Its persistence in the environment raises concerns about long-term ecological effects:

  • Impact on Aquatic Life : Studies indicate that this compound can accumulate in fish and other aquatic organisms, disrupting their endocrine systems and affecting reproductive health .
  • Ecosystem Disruption : The presence of this compound in aquatic ecosystems can lead to broader ecological consequences, including impacts on food webs and biodiversity.

Hepatic Mono-Oxygenase Induction

A notable study investigated the effects of this compound on hepatic mono-oxygenase induction in estuarine fish. The findings revealed significant alterations in enzyme activity, suggesting that exposure to the compound can lead to impaired detoxification processes .

StudyOrganismKey Findings
Addison & Hansen (2003)Estuarine fishInduction of hepatic mono-oxygenases; potential for impaired detoxification
Environmental MonitoringAquatic ecosystemsBioaccumulation observed; disruption of reproductive health

Q & A

Q. What analytical methods are recommended for detecting and quantifying Ugilec 141 in environmental samples?

  • Methodological Answer : Detection involves multi-step protocols:

Sample Preparation : Combine extraction techniques (e.g., solid-phase extraction for water or Soxhlet extraction for sediment) to isolate this compound from matrices .

Chromatographic Separation : Use gas chromatography (GC) paired with mass spectrometry (MS) for high sensitivity. Electron capture detection (ECD) is also effective for organochlorines due to their halogen content .

Validation : Include recovery tests (e.g., spiked samples) and report limits of detection (LOD) and quantification (LOQ). For example, a study on Rur River eels achieved LOD <0.1 ng/g using GC-MS .

  • Key Considerations : Cross-validate with certified reference materials to address matrix interference.

Q. How does this compound’s persistence in aquatic ecosystems influence experimental design for long-term ecological studies?

  • Methodological Answer :
  • Study Duration : Design longitudinal studies (≥5 years) to capture bioaccumulation trends and trophic transfer .
  • Sampling Strategy : Collect seasonal samples from multiple trophic levels (e.g., sediment, invertebrates, fish) to assess biomagnification factors .
  • Controls : Include reference sites with minimal organochlorine contamination to isolate this compound’s effects .
  • Statistical Models : Use time-series analysis or mixed-effects models to account for environmental variability .

Q. What are the primary factors affecting this compound’s bioaccumulation potential in wildlife?

  • Methodological Answer : Focus on:

Lipophilicity : Measure log Kow (octanol-water partition coefficient) to predict tissue-specific accumulation .

Metabolic Rate : Conduct in vitro assays (e.g., liver microsomes) to assess degradation efficiency in species like fish or birds .

Trophic Dynamics : Use stable isotope analysis (δ15N) to correlate this compound concentrations with trophic position .

Advanced Research Questions

Q. How can factorial design be applied to evaluate this compound’s degradation under varying environmental conditions?

  • Methodological Answer :
  • Variables : Test factors like pH (3–9), temperature (10–30°C), UV exposure, and microbial activity (aerobic/anaerobic) .
  • Experimental Setup : Use a 2^k factorial design (k = number of variables) to identify interactions. For example, a 2^4 design with 16 experimental conditions .
  • Analytical Endpoints : Monitor degradation products via GC-MS and quantify half-lives. Include abiotic controls to distinguish microbial vs. photolytic degradation .
  • Data Analysis : Apply ANOVA to determine significant factors and interaction effects .

Q. How can contradictory data on this compound’s toxicity across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., LC50 values for fish) and assess heterogeneity via Q-test or I² statistic .
  • Source Reconciliation : Evaluate confounding variables (e.g., coexposure to PCBs in field studies vs. controlled lab conditions) .
  • Mechanistic Studies : Use omics approaches (transcriptomics/proteomics) to identify toxicity pathways and validate via knock-out models (e.g., CRISPR in zebrafish) .

Q. What methodological frameworks support comparative studies of this compound and emerging flame retardants?

  • Methodological Answer :
  • Comparative Metrics : Include persistence (half-life), bioaccumulation potential (BCF), and toxicity (EC50/LC50) .
  • Lifecycle Analysis : Use fugacity models to predict environmental partitioning of this compound vs. alternatives (e.g., organophosphates) .
  • Ecotoxicological Testing : Standardize test organisms (e.g., Daphnia magna, Danio rerio) and exposure regimes (acute/chronic) across compounds .

Key Considerations for Researchers

  • Theoretical Frameworks : Link studies to ecotoxicological models (e.g., QSAR for bioaccumulation prediction) or regulatory thresholds (e.g., REACH persistence criteria) .
  • Ethical and Reproducibility Standards : Pre-register experimental protocols (e.g., OSF) and share raw data in repositories .
  • Interdisciplinary Collaboration : Integrate analytical chemistry, ecology, and computational modeling to address this compound’s complex impacts .

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